Cis-4-Phenylthio-L-proline hydrochloride

Description

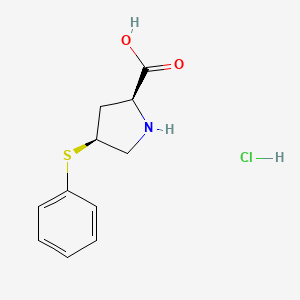

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNAGGDFBCTLQA-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cis-4-Phenylthio-L-proline hydrochloride chemical properties and structure

An In-depth Technical Guide to Cis-4-Phenylthio-L-proline Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Cis-4-Phenylthio-L-proline hydrochloride. This compound is a critical chiral intermediate, primarily utilized in the stereoselective synthesis of cardiovascular drugs.

Chemical Properties and Identification

Cis-4-Phenylthio-L-proline hydrochloride is a white, powdered solid.[1] It is recognized for its high purity, typically ≥98.0%, making it suitable for pharmaceutical manufacturing.[2] Its primary role is as a key raw material in the synthesis of Zofenopril calcium, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[2] The compound's chiral nature is indispensable for producing enantiomerically pure drugs.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ClNO₂S | [3][4] |

| Molecular Weight | 259.75 g/mol | [3] |

| IUPAC Name | (2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride | [3] |

| CAS Number | 105107-84-4 | [1][4][5] |

| Appearance | White Powder | [1] |

| Purity | ≥98.0% | [2] |

| pH | 6.60 | [1] |

| Loss on Drying | 8.48% | [1] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. | [1] |

Note: Specific melting point, boiling point, and solubility data were not available in the consulted public resources.

Chemical Structure

The structure of Cis-4-Phenylthio-L-proline hydrochloride is defined by a proline ring, a five-membered nitrogen-containing heterocycle. The "L" designation indicates the stereochemistry at the alpha-carbon (C2), which is (S). The "cis" configuration denotes that the phenylthio group at C4 and the carboxylic acid group at C2 are on the same side of the ring plane, leading to the (2S,4S) stereochemistry.[3][6] The molecule is supplied as a hydrochloride salt, which improves its stability and handling properties.

The rigid, cyclic structure of the proline backbone is a crucial feature, influencing the conformational properties of molecules it is incorporated into.[7]

Experimental Protocols: Synthesis

A documented method for the synthesis of (2S, 4S)-4-phenylthio-L-proline hydrochloride starts from L-hydroxyproline.[6] The process involves several key chemical transformations designed for high yield and purity, making it suitable for industrial-scale production.[6]

Key Steps in the Synthesis Protocol:

-

Esterification: L-hydroxyproline is reacted with a mixture of methanol and thionyl chloride. The reaction is typically conducted at 40-50°C for 3-5 hours to produce the methyl ester of L-hydroxyproline as a white solid.[6]

-

N-Protection: The L-hydroxyproline methyl ester is dissolved in a tetrahydrofuran and water solvent mixture. Solid sodium bicarbonate and Di-tert-butyl dicarbonate (BOC anhydride) are added, and the reaction proceeds at 25-35°C for 16-20 hours. This step protects the nitrogen atom of the proline ring and yields BOC-L-hydroxyproline methyl ester as a colorless, viscous oil.[6]

-

Thioether Formation: The protected intermediate is then reacted with diphenyl disulfide and tributylphosphine in a toluene solvent. This reaction is heated to 80°C-120°C for 4-5 hours to introduce the phenylthio group at the C4 position, forming N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.[6]

-

Deprotection and Hydrolysis: A solution of 6M hydrochloric acid is added directly to the reaction mixture. The mixture is refluxed at 110-120°C. This single step removes the BOC protecting group and hydrolyzes the methyl ester to the carboxylic acid, yielding the crude hydrochloride salt of the final product.[6]

-

Purification: The crude product is purified through extraction with ethyl acetate followed by recrystallization from methanol to obtain the pure (2S,4S)-4-phenylthio-L-proline hydrochloride.[6]

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of Cis-4-Phenylthio-L-proline HCl.

Diagram 2: Role as a Pharmaceutical Intermediate

Caption: Logical relationship showing the compound as a key intermediate in Zofenopril synthesis.

References

- 1. cis-4-Phenylthio-L-proline hydrochloride, CasNo.105107-84-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cis-4-Phenylthio-L-proline hydrochloride | C11H14ClNO2S | CID 46705431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. cis-4-Phenylthio-L-proline hydrochloride | 105107-84-4 [chemicalbook.com]

- 6. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 7. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cis-4-Phenylthio-L-proline Hydrochloride

CAS Number: 105107-84-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Cis-4-Phenylthio-L-proline hydrochloride. This proline analogue is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril calcium.

Physicochemical Properties

Cis-4-Phenylthio-L-proline hydrochloride is a white to off-white solid. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 105107-84-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄ClNO₂S | [5][6] |

| Molecular Weight | 259.75 g/mol | [7] |

| Alternate Names | (2S,4S)-4-(Phenylthio)pyrrolidine-2-carboxylic Acid Hydrochloride, (4S)-4-(Phenylthio)-L-proline Hydrochloride | [7][8] |

| Appearance | White Powder | [4] |

| Purity | ≥98% (by HPLC) | [6] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | [8] |

Synthesis and Chemical Profile

The chiral nature of Cis-4-Phenylthio-L-proline hydrochloride makes it an indispensable component in stereoselective synthesis, crucial for producing enantiomerically pure drugs.[9] Its primary application lies in the synthesis of Zofenopril calcium, a potent ACE inhibitor used in the management of hypertension and cardiovascular diseases.[1][9]

Synthetic Pathway Overview

A common synthetic route to obtain (2S, 4S)-4-phenylthio-L-proline hydrochloride involves several key steps starting from L-hydroxyproline. The process is designed to be efficient and suitable for industrial-scale production.[10]

Mechanism of Action and Biological Relevance

As a key intermediate, the biological significance of Cis-4-Phenylthio-L-proline hydrochloride is intrinsically linked to the pharmacological activity of its end product, Zofenopril. Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation and a reduction in blood volume, thereby lowering blood pressure.

Experimental Protocols

Synthesis of (2S, 4S)-4-Phenylthio-L-proline Hydrochloride

The following is a general experimental protocol based on published patent literature.[10] Researchers should consult the original patents for specific details and safety precautions.

Step 1: Esterification of L-Hydroxyproline

-

Suspend L-hydroxyproline in methanol.

-

Cool the mixture to 0°C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and then reflux for a specified period.

-

Remove the solvent under reduced pressure to obtain L-hydroxyproline methyl ester.

Step 2: N-BOC Protection

-

Dissolve the L-hydroxyproline methyl ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

-

Add sodium bicarbonate and di-tert-butyl dicarbonate (BOC anhydride).

-

Stir the mixture at room temperature until the reaction is complete.

-

Extract the product, BOC-L-hydroxyproline methyl ester, with an organic solvent and concentrate.

Step 3: Phenylthiolation

-

Dissolve BOC-L-hydroxyproline methyl ester, diphenyl disulfide, and tributylphosphine in a high-boiling solvent such as toluene.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours.

-

Monitor the reaction for the formation of N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.

Step 4: Hydrolysis and Deprotection

-

To the crude reaction mixture from the previous step, add a strong acid such as hydrochloric acid.

-

Reflux the mixture to facilitate both the hydrolysis of the methyl ester and the removal of the BOC protecting group.

-

Cool the reaction mixture and induce crystallization of the product.

-

Isolate the solid by filtration, wash with a suitable solvent, and dry to yield (2S, 4S)-4-phenylthio-L-proline hydrochloride.

Quality Control and Analytical Methods

The purity of Cis-4-Phenylthio-L-proline hydrochloride is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity.

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Standard: A reference standard of Cis-4-Phenylthio-L-proline hydrochloride is used for quantification and purity assessment.

Further characterization can be achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure and stereochemistry, and Mass Spectrometry (MS) to verify the molecular weight.

References

- 1. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]

- 2. cis-4-Phenylthio-L-proline hydrochloride (1 x 5 g) | Reagentia [reagentia.eu]

- 3. parchem.com [parchem.com]

- 4. cis-4-Phenylthio-L-proline hydrochloride, CasNo.105107-84-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. cis-4-Phenylthio-L-proline hydrochloride | 105107-84-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

Unraveling the Catalytic Core: A Technical Guide to the Mechanism of Cis-4-Phenylthio-L-proline Hydrochloride in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-Phenylthio-L-proline hydrochloride is emerging as a promising organocatalyst, leveraging the robust framework of L-proline while introducing nuanced reactivity through its phenylthio substituent. This technical guide delves into the core mechanism of action of this catalyst in key organocatalytic transformations, primarily focusing on asymmetric aldol and Michael addition reactions. By examining the established principles of proline catalysis and considering the electronic and steric implications of the cis-4-phenylthio group, we provide a detailed theoretical framework for understanding its catalytic cycle, transition state models, and the origins of stereoselectivity. This document serves as a foundational resource for researchers seeking to employ this catalyst in synthetic strategies and for professionals in drug development exploring novel chiral catalytic systems.

Introduction: The Proline Scaffolding in Organocatalysis

L-proline, a naturally occurring amino acid, has revolutionized asymmetric synthesis by acting as a "simple enzyme" mimic.[1][2] Its efficacy stems from its bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (electrophilic/Brønsted acid) moiety. This allows it to activate both nucleophiles and electrophiles simultaneously within a chiral environment, leading to high enantioselectivity in a variety of carbon-carbon bond-forming reactions.[3][4] The general mechanism for proline-catalyzed reactions, such as the aldol and Michael additions, proceeds through the formation of key intermediates: enamines or iminium ions.[5][6][7]

The introduction of a substituent on the proline ring, as in Cis-4-Phenylthio-L-proline, offers a powerful strategy for fine-tuning the catalyst's reactivity, stability, and stereodirecting ability. The phenylthio group, in particular, can exert significant electronic and steric effects that modulate the catalyst's performance.

Core Mechanism of Action: A Tale of Two Intermediates

The catalytic prowess of Cis-4-Phenylthio-L-proline hydrochloride, like its parent L-proline, is rooted in its ability to form reactive enamine or iminium ion intermediates with carbonyl compounds. The hydrochloride salt form ensures the presence of the catalytically active protonated secondary amine and the carboxylic acid.

Enamine Catalysis: Activating the Nucleophile

In reactions where a ketone or aldehyde acts as a nucleophile (e.g., aldol or Michael additions), the catalytic cycle begins with the formation of an enamine intermediate.

Catalytic Cycle for Enamine-Mediated Aldol Reaction:

-

Enamine Formation: The secondary amine of Cis-4-Phenylthio-L-proline reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This step involves the transient formation of a carbinolamine, followed by dehydration.

-

Nucleophilic Attack: The enamine, a more potent nucleophile than the corresponding enol or enolate, attacks the electrophile (e.g., an aldehyde).

-

Stereocontrolled C-C Bond Formation: The stereochemistry of the newly formed carbon-carbon bond is dictated by the geometry of the transition state. The established Zimmerman-Traxler model for proline catalysis proposes a highly organized, six-membered, chair-like transition state where the electrophile is activated and oriented by a hydrogen bond from the catalyst's carboxylic acid group.[3][8]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the active catalyst, completing the catalytic cycle.

The Hypothesized Role of the cis-4-Phenylthio Group in Enamine Catalysis:

-

Electronic Effects: The sulfur atom of the phenylthio group is electron-donating through resonance but can be electron-withdrawing through induction. This electronic modulation can influence the nucleophilicity of the enamine intermediate.

-

Steric Influence: The bulky phenylthio group in the cis configuration is positioned on the same face of the pyrrolidine ring as the carboxylic acid. This steric hindrance can further rigidify the transition state, potentially leading to enhanced facial discrimination of the electrophile and thus higher enantioselectivity.

Iminium Ion Catalysis: Activating the Electrophile

In reactions involving α,β-unsaturated carbonyl compounds as electrophiles (e.g., Michael or Diels-Alder reactions), Cis-4-Phenylthio-L-proline can activate the substrate by forming an iminium ion.

Catalytic Cycle for Iminium-Mediated Michael Addition:

-

Iminium Ion Formation: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a protonated iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it a more potent electrophile.

-

Nucleophilic Attack: A nucleophile (e.g., a thiol or another enolizable carbonyl) attacks the β-carbon of the activated iminium ion.

-

Stereocontrolled C-C Bond Formation: The chiral scaffold of the catalyst shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thereby controlling the stereochemical outcome.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed to release the Michael adduct and regenerate the catalyst.

The Hypothesized Role of the cis-4-Phenylthio Group in Iminium Catalysis:

-

Steric Shielding: The cis-phenylthio group can act as a steric shield, effectively blocking one face of the iminium ion intermediate. This enhanced steric hindrance can lead to a more pronounced facial bias for the incoming nucleophile, potentially resulting in higher enantioselectivity compared to unsubstituted proline.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (yields, enantiomeric excesses, kinetic data) for organocatalytic reactions employing Cis-4-Phenylthio-L-proline hydrochloride are not extensively reported in publicly accessible databases. The primary available information pertains to its synthesis.[9] To provide a comparative context, the table below summarizes typical data for reactions catalyzed by L-proline and a related substituted proline derivative. Researchers should consider this data as a baseline for optimization studies with the title compound.

| Catalyst | Reaction Type | Substrates | Solvent | Yield (%) | ee (%) | Reference |

| L-Proline | Aldol Addition | Acetone + p-Nitrobenzaldehyde | DMSO | 68 | 76 | List et al. |

| L-Proline | Michael Addition | Propanal + Nitrostyrene | DMF | 95 | 20 | List et al. |

| (S)-Thioproline | Aldol Addition | Cyclohexanone + p-Nitrobenzaldehyde | DMSO | 90 | 96 | Barbas et al. |

Note: This table is for illustrative purposes and represents data for related catalysts. Performance of Cis-4-Phenylthio-L-proline hydrochloride may vary.

Experimental Protocols

While a specific, optimized protocol for Cis-4-Phenylthio-L-proline hydrochloride is not available, the following general procedure for a proline-catalyzed aldol reaction can be adapted as a starting point for methodology development.

General Experimental Protocol: Asymmetric Aldol Reaction

-

Catalyst Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Cis-4-Phenylthio-L-proline hydrochloride (0.1-30 mol%).

-

Solvent and Reagent Addition: Add the desired solvent (e.g., DMSO, DMF, or CH3CN). Add the ketone (e.g., 5-10 equivalents). Stir the mixture at room temperature for 10-15 minutes.

-

Initiation of Reaction: Add the aldehyde (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Conclusion and Future Outlook

Cis-4-Phenylthio-L-proline hydrochloride represents a rationally designed organocatalyst that builds upon the foundational principles of proline catalysis. While extensive experimental data on its catalytic performance is yet to be published, a thorough understanding of established proline-mediated mechanisms allows for strong hypotheses regarding its mode of action. The cis-4-phenylthio substituent is predicted to exert significant steric and electronic effects, potentially enhancing both the reactivity and stereoselectivity of the catalyst in key asymmetric transformations. The theoretical framework and general experimental guidelines provided in this document are intended to serve as a valuable resource for researchers and professionals in the field, accelerating the exploration and application of this promising catalyst in the synthesis of complex chiral molecules. Further experimental and computational studies are warranted to fully elucidate its catalytic potential and refine the mechanistic models presented herein.

References

- 1. longdom.org [longdom.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of (2S,4S)-4-phenylthio-L-proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2S,4S)-4-phenylthio-L-proline hydrochloride, a key intermediate in the production of various pharmaceuticals. This document details the synthetic pathway, experimental protocols, and thorough characterization of the compound.

Synthesis

The synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride is a multi-step process commencing with the readily available starting material, L-hydroxyproline. The overall synthetic scheme involves four primary transformations: esterification of the carboxylic acid, protection of the secondary amine, nucleophilic substitution to introduce the phenylthio group with inversion of stereochemistry, and final deprotection to yield the target hydrochloride salt.

A Chinese patent outlines a robust method for this synthesis, reporting a high overall yield.[1] The key transformation is a nucleophilic substitution reaction where the hydroxyl group of a protected L-hydroxyproline derivative is displaced by a phenylthiolate nucleophile. This reaction proceeds via an SN2 mechanism, resulting in an inversion of the stereochemistry at the C4 position of the proline ring.[2][3]

Synthetic Pathway

The synthetic pathway can be visualized as a four-step sequence:

Experimental Protocols

The following protocols are based on the procedures outlined in the cited patent literature, supplemented with standard laboratory practices.[1]

Step 1: Synthesis of L-hydroxyproline methyl ester hydrochloride

To a suspension of L-hydroxyproline in methanol, cooled in an ice bath, thionyl chloride is added dropwise. The reaction mixture is then warmed to room temperature and subsequently heated to reflux until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude L-hydroxyproline methyl ester hydrochloride as a white solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-hydroxyproline methyl ester

The crude L-hydroxyproline methyl ester hydrochloride is dissolved in a mixture of tetrahydrofuran and water. The solution is cooled in an ice bath, and sodium bicarbonate and di-tert-butyl dicarbonate (Boc₂O) are added. The reaction is stirred at room temperature until completion. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to give N-Boc-L-hydroxyproline methyl ester, which is often a viscous oil.

Step 3: Synthesis of N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester

N-Boc-L-hydroxyproline methyl ester is dissolved in an appropriate solvent such as toluene. To this solution, diphenyl disulfide and tributylphosphine are added. The reaction mixture is heated until the substitution is complete. This reaction proceeds with an inversion of configuration at the C4 position. The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride

The purified N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester is treated with a strong acid, such as 6M hydrochloric acid, and heated to reflux. This step facilitates both the hydrolysis of the methyl ester and the removal of the Boc protecting group. After the reaction is complete, the mixture is concentrated under reduced pressure. The crude product is then purified by recrystallization, typically from methanol, to afford (2S,4S)-4-phenylthio-L-proline hydrochloride as white, needle-like crystals.[1]

Experimental Workflow

The overall experimental workflow is summarized in the following diagram:

Characterization

Thorough characterization of (2S,4S)-4-phenylthio-L-proline hydrochloride is essential to confirm its identity, purity, and stereochemistry. The following table summarizes the key characterization data.

Physical and Spectroscopic Data

| Property | Value |

| Appearance | White, needle-like crystals |

| Melting Point | 151-153 °C |

| ¹H NMR (500 MHz, MeOD) | δ 7.53–7.46 (m, 2H), 7.43–7.37 (m, 2H), 7.37–7.33 (m, 1H), 4.56 (dd, J = 8.5, 5.0 Hz, 1H), 4.05 (m, 1H), 3.65 (dd, J = 12.5, 5.0 Hz, 1H), 3.35 (d, J = 12.5 Hz, 1H), 2.80 (m, 1H), 2.45 (m, 1H)[1] |

| ¹³C NMR (75 MHz, MeOD) | δ 169.4, 132.8, 132.0, 129.1, 127.8, 58.8, 50.7, 43.5, 34.4[1] |

| IR (KBr) | A peak around 3341 cm⁻¹ corresponding to the secondary amine (-NH-) stretch is a characteristic feature.[4] |

| Mass Spectrometry | Expected m/z for C₁₁H₁₄NO₂S⁺ [M+H]⁺: 224.07. |

| Optical Rotation | Specific rotation values are dependent on concentration and solvent. Data for this specific compound is not readily available in the searched literature but would be expected to be a key parameter for chiral purity assessment. |

| Overall Yield | Approximately 90% as reported in the patent literature.[1] |

Note on Characterization Data: The NMR and IR data are consistent with the proposed structure of (2S,4S)-4-phenylthio-L-proline hydrochloride.[1] The ¹H NMR shows the characteristic aromatic protons of the phenylthio group and the diastereotopic protons of the proline ring. The ¹³C NMR confirms the presence of the expected number of carbon atoms in their respective chemical environments. Mass spectrometry would be used to confirm the molecular weight of the compound, and optical rotation is crucial for verifying the enantiomeric purity.

Conclusion

This technical guide has detailed a reliable and high-yielding synthetic route to (2S,4S)-4-phenylthio-L-proline hydrochloride from L-hydroxyproline. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The key to this synthesis is the stereospecific introduction of the phenylthio group via an SN2 reaction, which effectively inverts the stereocenter at the C4 position of the proline ring. The final product is a stable hydrochloride salt, readily purified by recrystallization.

References

- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

Spectroscopic Profile of Cis-4-Phenylthio-L-proline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Cis-4-Phenylthio-L-proline hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published raw spectroscopic data for this specific molecule, this document presents an analysis based on established principles of spectroscopy and data from structurally related compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of Cis-4-Phenylthio-L-proline hydrochloride in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: (2S,4S)-4-(phenylthio)pyrrolidine-2-carboxylic acid hydrochloride

-

CAS Number: 105107-84-4

-

Molecular Formula: C₁₁H₁₄ClNO₂S

-

Molecular Weight: 259.75 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Cis-4-Phenylthio-L-proline hydrochloride based on its chemical structure and known spectral data for similar proline derivatives and phenylthio compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30 - 7.50 | m | 5H | Phenyl-H |

| ~4.20 - 4.30 | t | 1H | Proline α-H |

| ~3.90 - 4.00 | m | 1H | Proline δ-H |

| ~3.40 - 3.50 | m | 2H | Proline γ-H |

| ~2.20 - 2.40 | m | 2H | Proline β-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl C (COOH) |

| ~135 | Phenyl C (quaternary) |

| ~130 | Phenyl C (para) |

| ~129 | Phenyl C (ortho/meta) |

| ~60 | Proline α-C |

| ~55 | Proline δ-C |

| ~45 | Proline γ-C |

| ~35 | Proline β-C |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 3000 - 2800 | Medium | C-H stretch (aliphatic) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1440 | Medium | S-Phenyl stretch |

| ~740, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z (amu) | Ion Identity |

| 224.07 | [M+H]⁺ (protonated molecule) |

| 246.05 | [M+Na]⁺ (sodium adduct) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Cis-4-Phenylthio-L-proline hydrochloride in 0.6 mL of deuterium oxide (D₂O).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~3 seconds.

-

Spectral Width: 0 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1.5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual HDO signal (δ 4.79 ppm) and the ¹³C spectrum accordingly.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Background: Collect a background spectrum of a pure KBr pellet.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 100 - 150 °C.

-

Desolvation Temperature: 250 - 350 °C.

-

Mass Range: m/z 50 - 500.

-

-

Data Processing: The mass spectrum is typically displayed as a plot of relative intensity versus mass-to-charge ratio (m/z).

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of Cis-4-Phenylthio-L-proline hydrochloride.

Caption: Workflow for the synthesis and spectroscopic characterization.

Navigating the Solubility Landscape of Cis-4-Phenylthio-L-proline Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Cis-4-Phenylthio-L-proline hydrochloride, a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in various organic solvents, outlines experimental protocols for solubility determination, and situates the compound within a relevant biochemical pathway.

Executive Summary

Cis-4-Phenylthio-L-proline hydrochloride is a proline derivative noted for its role as an impurity in the synthesis of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Understanding its solubility is crucial for purification processes, formulation studies, and analytical method development. This guide presents qualitative solubility data, a generalized experimental protocol for quantitative assessment, and a visualization of the Renin-Angiotensin-Aldosterone System (RAAS) pathway, the target of Zofenopril.

Solubility Profile of Cis-4-Phenylthio-L-proline hydrochloride

Current literature provides qualitative solubility information for Cis-4-Phenylthio-L-proline hydrochloride. Quantitative data remains limited, necessitating experimental determination for specific applications.

Table 1: Qualitative Solubility of Cis-4-Phenylthio-L-proline hydrochloride

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Slightly Soluble |

Source: Compiled from publicly available safety and technical data sheets.

Experimental Protocol for Solubility Determination

For a precise quantitative analysis of Cis-4-Phenylthio-L-proline hydrochloride solubility, a standardized experimental approach such as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended.[2][3]

3.1 Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a controlled temperature. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

3.2 Materials and Equipment

-

Cis-4-Phenylthio-L-proline hydrochloride

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Dichloromethane)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

3.3 Generalized Procedure

-

Preparation of Stock Solution: Prepare a stock solution of Cis-4-Phenylthio-L-proline hydrochloride in a suitable solvent (in which it is freely soluble) for the preparation of a calibration curve.

-

Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them via HPLC.

-

Equilibration: Add an excess amount of solid Cis-4-Phenylthio-L-proline hydrochloride to a known volume of the test solvent in a sealed vial.

-

Shaking/Stirring: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Quantification: Determine the concentration of Cis-4-Phenylthio-L-proline hydrochloride in the saturated solution using the calibration curve. The solubility is expressed in units such as mg/mL or mol/L.

3.4 Experimental Workflow Diagram

Caption: Workflow for Solubility Determination.

Biochemical Context: The Renin-Angiotensin-Aldosterone System (RAAS)

Cis-4-Phenylthio-L-proline hydrochloride is an impurity associated with Zofenopril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.[4][5]

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure or low sodium levels. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE, primarily found in the lungs, then converts the inactive angiotensin I into the highly active angiotensin II.

Angiotensin II exerts its effects through multiple mechanisms:

-

Vasoconstriction: It directly causes the narrowing of blood vessels, leading to an increase in blood pressure.

-

Aldosterone Release: It stimulates the adrenal glands to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, thereby increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.

ACE inhibitors like Zofenopril block the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a decrease in blood pressure.[4][6]

4.1 Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Caption: RAAS Pathway and ACE Inhibition.

Conclusion

References

- 1. cis-4-Phenylthio-L-proline hydrochloride | 105107-84-4 [chemicalbook.com]

- 2. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 3. sciforum.net [sciforum.net]

- 4. What is Zofenopril Calcium used for? [synapse.patsnap.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

Cis-4-Phenylthio-L-proline Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Cis-4-Phenylthio-L-proline hydrochloride. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings.

Summary of Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability of Cis-4-Phenylthio-L-proline hydrochloride. The following table summarizes the recommended storage conditions based on available safety data sheets and general best practices for hygroscopic and light-sensitive compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refer to product label; generally cool. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[1] | To prevent oxidation and degradation from atmospheric moisture. |

| Container | Tightly closed, light-resistant container.[1][2][3] | To protect from moisture, oxygen, and light. |

| Environment | Dry, well-ventilated area.[1][2][3][4][5] | The compound is hygroscopic and absorbs moisture from the air.[1][4] |

| Incompatibilities | Store away from incompatible materials and foodstuffs.[2] | To prevent cross-contamination and potential reactions. |

| Handling | Protect container from physical damage.[2] | To maintain container integrity and prevent exposure. |

Potential Degradation Pathways

While specific degradation pathways for Cis-4-Phenylthio-L-proline hydrochloride are not extensively documented in publicly available literature, its chemical structure suggests several potential routes of degradation under stress conditions. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.

Caption: Potential degradation pathways for Cis-4-Phenylthio-L-proline hydrochloride.

-

Oxidation of the Thioether Linkage: The sulfur atom in the thioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. This is a common degradation pathway for pharmaceuticals containing a thioether moiety.

-

Hydrolysis of the Amide Bond: The cyclic amide (lactam) within the proline ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to a ring-opened product. However, amide bonds are generally stable at neutral pH.

-

Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to a variety of degradation products. It is recommended to handle and store the compound in light-resistant containers.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following section outlines a general experimental protocol for conducting forced degradation studies on Cis-4-Phenylthio-L-proline hydrochloride.

Caption: Workflow for a forced degradation study.

Objective: To investigate the degradation of Cis-4-Phenylthio-L-proline hydrochloride under various stress conditions.

Materials:

-

Cis-4-Phenylthio-L-proline hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or trifluoroacetic acid (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Cis-4-Phenylthio-L-proline hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration with the solvent.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration with the solvent.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and protect it from light for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples and dilute them with the solvent.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).

-

At various time points, withdraw samples, dissolve in the solvent to the initial concentration.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, prepare solutions of the stressed samples at the initial concentration.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Caption: Workflow for developing a stability-indicating HPLC method.

General HPLC Method Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase:

-

A: 0.1% Formic Acid or Trifluoroacetic Acid in Water

-

B: 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile

-

-

Gradient: A gradient elution from a low to a high percentage of organic solvent (B) will likely be necessary to separate the parent compound from its more polar or less polar degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Detection: UV detection at a suitable wavelength (to be determined by UV scan of the compound). If the compound has a poor chromophore, derivatization or use of a mass spectrometer (LC-MS) may be necessary.

-

Injection Volume: Typically 10-20 µL.

Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Data Presentation for Stability Studies

Clear and concise data presentation is crucial for evaluating the stability of a compound. The following are template tables that can be used to document the results of stability studies.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Observations |

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, 60°C | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| Dry Heat, 80°C | 7 days | |||

| Photostability | 1.2 M lux h, 200 W h/m² |

Table 2: Long-Term Stability Data (Example)

| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Degradation Products (%) |

| 2-8°C | Initial | White Powder | ||

| 3 Months | ||||

| 6 Months | ||||

| 25°C / 60% RH | Initial | White Powder | ||

| 3 Months | ||||

| 6 Months |

This technical guide provides a framework for understanding and evaluating the stability of Cis-4-Phenylthio-L-proline hydrochloride. For any specific application, it is imperative to conduct dedicated stability studies to establish appropriate storage conditions and shelf-life.

References

- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cis-4-Phenylthio-L-proline Hydrochloride: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Phenylthio-L-proline hydrochloride is a synthetically versatile chiral building block, playing a crucial role in the stereoselective synthesis of complex pharmaceutical compounds. Its rigid pyrrolidine scaffold, substituted with a phenylthio group at the C-4 position with a specific cis stereochemistry, makes it an invaluable intermediate for introducing chirality and specific structural motifs in drug candidates. This technical guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and its primary application in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril.

Physicochemical Properties

Cis-4-Phenylthio-L-proline hydrochloride is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cis-4-Phenylthio-L-proline Hydrochloride

| Property | Value | Source |

| CAS Number | 105107-84-4 | N/A |

| Molecular Formula | C₁₁H₁₄ClNO₂S | N/A |

| Molecular Weight | 259.75 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Purity | ≥98.0% | [1] |

| Storage | Store in a cool, dry, and well-ventilated area | N/A |

Synthesis of Cis-4-Phenylthio-L-proline Hydrochloride

The synthesis of Cis-4-Phenylthio-L-proline hydrochloride is a multi-step process that begins with the readily available chiral precursor, L-hydroxyproline. The synthetic route involves four key transformations: esterification of the carboxylic acid, protection of the secondary amine, stereospecific introduction of the phenylthio group, and finally, deprotection to yield the desired product.[2]

A detailed experimental protocol, based on the synthetic strategy outlined in Chinese patent CN104844495A and general organic synthesis principles, is provided below.[2]

Experimental Protocols

Step 1: Esterification of L-Hydroxyproline to L-Hydroxyproline Methyl Ester

-

Reaction: L-Hydroxyproline is reacted with thionyl chloride in methanol to form the corresponding methyl ester hydrochloride.

-

Procedure:

-

To a stirred suspension of L-hydroxyproline (1.0 eq) in methanol (5-10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is then warmed to room temperature and heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The solvent is removed under reduced pressure to yield L-hydroxyproline methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

-

Step 2: N-Boc Protection of L-Hydroxyproline Methyl Ester

-

Reaction: The secondary amine of L-hydroxyproline methyl ester is protected with a di-tert-butyl dicarbonate (Boc) group.

-

Procedure:

-

L-Hydroxyproline methyl ester hydrochloride (1.0 eq) is dissolved in a mixture of dichloromethane and water (1:1).

-

Triethylamine (2.2 eq) is added, followed by di-tert-butyl dicarbonate (1.1 eq) at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-Boc-cis-4-hydroxy-L-proline methyl ester.

-

Step 3: Synthesis of N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester

-

Reaction: The hydroxyl group is converted to a phenylthio group with inversion of stereochemistry via a Mitsunobu-type reaction.

-

Procedure:

-

To a solution of N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and thiophenol (1.5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester.

-

Step 4: Deprotection and Hydrochloride Salt Formation

-

Reaction: The N-Boc protecting group and the methyl ester are removed under acidic conditions to yield the final product.

-

Procedure:

-

N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester (1.0 eq) is dissolved in a solution of 6M hydrochloric acid.

-

The mixture is heated to reflux for 4-6 hours.[2]

-

The reaction mixture is cooled, and the aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove any organic impurities.

-

The aqueous layer is then concentrated under reduced pressure to yield Cis-4-Phenylthio-L-proline hydrochloride as a solid. The product can be further purified by recrystallization from a suitable solvent system like methanol/ether.[2]

-

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis.

Table 2: Synthetic Step Yields

| Step | Product | Typical Yield (%) |

| 1 | L-Hydroxyproline Methyl Ester Hydrochloride | >95 |

| 2 | N-Boc-cis-4-hydroxy-L-proline methyl ester | 85-95 |

| 3 | N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester | 60-80 |

| 4 | Cis-4-Phenylthio-L-proline hydrochloride | >90 |

| Overall | Cis-4-Phenylthio-L-proline hydrochloride | ~50-70 |

Note: Yields are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on the specific reaction conditions and scale. The overall yield reported in the patent literature is around 90%, which may reflect an optimized industrial process.[2]

Application as a Chiral Building Block: Synthesis of Zofenopril

The primary application of Cis-4-Phenylthio-L-proline hydrochloride is as a key chiral intermediate in the synthesis of Zofenopril, a potent ACE inhibitor used for the treatment of hypertension.[1] The stereochemistry of the proline derivative is crucial for the biological activity of the final drug molecule.

The synthesis involves the coupling of Cis-4-Phenylthio-L-proline with (S)-3-(benzoylthio)-2-methylpropanoic acid.

Experimental Protocol: Synthesis of Zofenopril

-

Reaction: Acylation of the secondary amine of Cis-4-Phenylthio-L-proline with an activated derivative of (S)-3-(benzoylthio)-2-methylpropanoic acid.

-

Procedure:

-

(S)-3-(benzoylthio)-2-methylpropanoic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

-

In a separate flask, Cis-4-Phenylthio-L-proline hydrochloride (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and neutralized with a base such as triethylamine (2.2 eq).

-

The solution of the acid chloride (1.1 eq) is added dropwise to the proline solution at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

-

The organic layer is dried and concentrated to give Zofenopril, which can be further purified by chromatography or recrystallization.

-

Visualizations

Synthetic Workflow for Cis-4-Phenylthio-L-proline Hydrochloride

Caption: Synthetic pathway from L-Hydroxyproline.

Application in Zofenopril Synthesis

Caption: Role in the synthesis of Zofenopril.

Conclusion

Cis-4-Phenylthio-L-proline hydrochloride is a valuable chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of the ACE inhibitor Zofenopril. Its stereochemically defined structure allows for the precise construction of complex, biologically active molecules. The synthetic route, while multi-step, utilizes well-established chemical transformations, making it amenable to scale-up for industrial production. This guide provides the fundamental technical information required for researchers and drug development professionals to effectively utilize this important chiral intermediate in their synthetic endeavors.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Cis-4-Phenylthio-L-proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-Phenylthio-L-proline hydrochloride, a pivotal chiral intermediate, holds a significant place in the landscape of cardiovascular drug synthesis. This technical guide delves into the discovery, history, and synthesis of this compound, providing a comprehensive resource for researchers and professionals in drug development. Its primary claim to fame lies in its role as a crucial building block in the manufacture of Zofenopril calcium, a potent angiotensin-converting enzyme (ACE) inhibitor. This document outlines the historical context of its development, detailed experimental protocols for its synthesis, and relevant quantitative data. Furthermore, it visually represents the synthetic workflow through a detailed diagram, offering a complete technical overview.

Discovery and Historical Context: A Tale of Two Molecules

The history of Cis-4-Phenylthio-L-proline hydrochloride is intrinsically linked to the development of the antihypertensive drug, Zofenopril. Patented in 1978, Zofenopril emerged from the intense research and development efforts in the field of ACE inhibitors, a class of drugs that revolutionized the treatment of hypertension and heart failure.

The discovery of Cis-4-Phenylthio-L-proline hydrochloride was not an isolated event but rather a necessity driven by the synthetic requirements for creating the unique molecular architecture of Zofenopril. Researchers required a proline analog with a specific stereochemistry and a phenylthio group at the C-4 position to serve as the backbone for the final drug molecule. Consequently, the development of a reliable synthetic route to Cis-4-Phenylthio-L-proline hydrochloride was a critical milestone in bringing Zofenopril to the market.

While the exact date of the first synthesis of Cis-4-Phenylthio-L-proline hydrochloride is not widely publicized, it can be confidently placed within the research and development phase of Zofenopril in the mid-to-late 1970s. Its existence and importance are primarily documented in the patent literature surrounding the synthesis of Zofenopril and its analogs.

Synthetic Protocols and Quantitative Data

The synthesis of Cis-4-Phenylthio-L-proline hydrochloride has been approached through various routes, with a common starting material being L-hydroxyproline. The following experimental protocol is a composite representation based on established methods, such as those described in Chinese patent CN104844495A.

Key Synthetic Steps

The synthesis can be broadly categorized into the following key transformations:

-

Esterification of L-hydroxyproline: The carboxylic acid group of L-hydroxyproline is protected, typically as a methyl ester, to prevent unwanted side reactions in subsequent steps.

-

Protection of the Amine Group: The secondary amine of the proline ring is protected, often with a tert-Butoxycarbonyl (Boc) group, to direct the subsequent reaction to the hydroxyl group.

-

Introduction of the Phenylthio Group: The hydroxyl group is converted to a phenylthio group. This is a crucial step that can be achieved through various methods, including the Mitsunobu reaction with thiophenol or by converting the alcohol to a good leaving group followed by nucleophilic substitution with thiophenolate.

-

Deprotection and Hydrochloride Salt Formation: The protecting groups on the amine and carboxylic acid are removed, and the final product is isolated as a stable hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of L-hydroxyproline methyl ester

-

To a stirred suspension of L-hydroxyproline (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

The solvent is removed under reduced pressure to yield L-hydroxyproline methyl ester as a white solid.

Step 2: Synthesis of N-Boc-L-hydroxyproline methyl ester

-

L-hydroxyproline methyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water (1:1 v/v).

-

Sodium bicarbonate (2.0 eq) and di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) are added at 0°C.

-

The reaction is stirred at room temperature for 12-16 hours.

-

After extraction with an organic solvent and purification, N-Boc-L-hydroxyproline methyl ester is obtained as a colorless viscous oil.

Step 3: Synthesis of N-Boc-(2S, 4S)-4-phenylthio-L-proline methyl ester

-

N-Boc-L-hydroxyproline methyl ester (1.0 eq), diphenyl disulfide (1.5 eq), and tributylphosphine (1.5 eq) are dissolved in toluene.

-

The reaction mixture is heated to 80-120°C for 4-5 hours.

-

The crude product is purified by column chromatography to yield N-Boc-(2S, 4S)-4-phenylthio-L-proline methyl ester.

Step 4: Synthesis of (2S, 4S)-4-phenylthio-L-proline hydrochloride (Cis-4-Phenylthio-L-proline hydrochloride)

-

The N-Boc protected intermediate is treated with a solution of hydrochloric acid in an organic solvent (e.g., dioxane or methanol).

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is triturated with diethyl ether to afford the final product as a white solid.

Quantitative Data

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time | Typical Yield | Purity |

| 1 | L-hydroxyproline methyl ester | L-hydroxyproline | 1:1.2 | Methanol | 4-6 h | >95% | >98% |

| 2 | N-Boc-L-hydroxyproline methyl ester | L-hydroxyproline methyl ester | 1:2:1.1 | THF/Water | 12-16 h | ~90% | >97% |

| 3 | N-Boc-(2S, 4S)-4-phenylthio-L-proline methyl ester | N-Boc-L-hydroxyproline methyl ester | 1:1.5:1.5 | Toluene | 4-5 h | ~85% | >98% |

| 4 | (2S, 4S)-4-phenylthio-L-proline hydrochloride | N-Boc-(2S, 4S)-4-phenylthio-L-proline methyl ester | - | HCl in Dioxane | 2-4 h | >90% | >99% |

Role in Zofenopril Synthesis and Mechanism of Action Context

Cis-4-Phenylthio-L-proline hydrochloride serves as the cornerstone upon which the final structure of Zofenopril is built. In the subsequent synthetic step, it is coupled with (S)-3-(benzoylthio)-2-methylpropanoic acid to form the amide bond, yielding Zofenopril.

Zofenopril itself is a prodrug that is hydrolyzed in the body to its active form, zofenoprilat. Zofenoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.

While Cis-4-Phenylthio-L-proline hydrochloride does not have a direct pharmacological effect, its rigid proline ring and the specific stereochemistry of the phenylthio group are critical for the proper three-dimensional conformation of zofenoprilat, enabling it to bind effectively to the active site of the ACE enzyme.

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the synthetic workflow for Cis-4-Phenylthio-L-proline hydrochloride, providing a clear visual representation of the key transformations.

Caption: Synthetic workflow for Cis-4-Phenylthio-L-proline hydrochloride.

Conclusion

Cis-4-Phenylthio-L-proline hydrochloride stands as a testament to the crucial role of synthetic chemistry in modern drug discovery and development. While not a therapeutic agent itself, its timely and efficient synthesis was a key enabling step in the journey of Zofenopril from a promising molecule to a clinically effective treatment for cardiovascular diseases. This guide provides a comprehensive overview of its history, synthesis, and significance, serving as a valuable resource for the scientific community.

The Pivotal Role of Substituted Proline Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique cyclic structure of the amino acid proline imparts significant conformational rigidity to peptides and proteins, influencing their structure and function. Chemical modification of the proline ring has given rise to a diverse class of substituted proline derivatives with profound biological significance. These derivatives serve as powerful tools in drug discovery, protein engineering, and chemical biology, offering modulated stability, enhanced binding affinity, and novel functionalities. This technical guide provides an in-depth exploration of the biological importance of substituted proline derivatives, focusing on their roles in enzymatic inhibition, collagen stability, and cellular signaling pathways.

Physicochemical Properties of Substituted Proline Derivatives

The introduction of substituents onto the proline ring significantly alters its physicochemical properties, such as stereoelectronics, hydrophobicity, and hydrogen bonding capacity. These modifications, in turn, influence the conformation of the pyrrolidine ring (endo/exo pucker) and the cis/trans isomerization of the peptide bond, which are critical determinants of biological activity.[1][2][3][4][]

| Property | Proline | 4-Hydroxyproline (Hyp) | 4-Fluoroproline (Flp) |

| Molar Mass ( g/mol ) | 115.13[3] | 131.13 | 133.12 |

| pKa (carboxyl) | 1.99[3] | ~2.1 | Not readily available |

| pKa (amino) | 10.96[3] | ~9.7 | Not readily available |

| logP | -1.60 | -2.86 | Not readily available |

| Ring Pucker Preference | Cγ-endo (slight preference)[6] | Cγ-exo (strong preference)[6] | Cγ-exo (4R), Cγ-endo (4S)[1] |

| Effect on Peptide Bond | Favors trans | Stabilizes trans | (4R)-Flp stabilizes trans |

Table 1: Physicochemical Properties of Proline and Key Substituted Derivatives. This table summarizes key physicochemical properties that influence the biological function of proline and its derivatives.

Impact on Collagen Stability

Collagen, the most abundant protein in mammals, relies on a triple helical structure for its stability, which is significantly influenced by the presence of proline and its hydroxylated form, 4-hydroxyproline (Hyp).[6] The substitution of proline with derivatives like 4-fluoroproline has been shown to dramatically enhance the thermal stability of collagen mimetic peptides. This stabilization is attributed to stereoelectronic effects that favor a specific ring pucker, which in turn pre-organizes the peptide backbone for triple helix formation.[7][8][9]

| Peptide Sequence | Melting Temperature (Tm) in °C | Reference |

| (Pro-Pro-Gly)₁₀ | 24 | [4] |

| (Pro-Hyp-Gly)₁₀ | 41 | [4] |

| (Pro-Flp(R)-Gly)₁₀ | 43 | [4] |

| (Flp(S)-Pro-Gly)₁₀ | 15 | [4] |

| Ac-[Pro-Hyp(CO₂)-Gly]₇-OH (pH 2.7) | 17 | Not specified in snippets |

| Ac-[Pro-Hyp(CO₂)-Gly]₇-OH (pH 7.2) | No triple helix | Not specified in snippets |

Table 2: Effect of Substituted Prolines on the Thermal Stability of Collagen Mimetic Peptides. This table presents the melting temperatures (Tm) of various collagen mimetic peptides, demonstrating the stabilizing effect of specific proline substitutions.

Role as Enzyme Inhibitors

Substituted proline derivatives have emerged as a versatile scaffold for the design of potent and selective enzyme inhibitors. Their rigid structure allows for precise orientation of functional groups to interact with enzyme active sites. Proline analogs have been successfully developed as inhibitors for a range of enzymes, including prolyl hydroxylases, angiotensin-converting enzyme (ACE), and various proteases.[10][11][12][13][14]

| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Proline Analog 1 (PA1) | Prolyl Hydroxylase 3 (PHD3) | EC₅₀ = 1.53 µM | [15] |

| Proline Analog 2 (PA2) | Prolyl Hydroxylase 3 (PHD3) | EC₅₀ = 3.17 µM | [15] |

| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Kᵢ = 100 µM | [14] |

| L-tetrahydro-2-furoic acid (THFA) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Kᵢ = 2 mM | [14] |

| Proline Analog 1 | Trypanosoma cruzi epimastigotes | IC₅₀ ≈ 20-55 µM | [10] |

| Proline Analog 2 | Trypanosoma cruzi epimastigotes | IC₅₀ ≈ 20-55 µM | [10] |

| Proline Analog 3 | Trypanosoma cruzi epimastigotes | IC₅₀ ≈ 20-55 µM | [10] |

| Sec-Pro-Phe-OMe | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 183.2 ± 10.6 nM | [11] |

| Sec-Pro-OMe | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 342 ± 33 nM | [11] |

| Cit-Hyp-Pro | Angiotensin-Converting Enzyme (ACE) | IC₅₀ = 40.48 µM | [13] |

Table 3: Inhibition of Enzymes by Substituted Proline Derivatives. This table provides a summary of the inhibitory activity of various proline analogs against different enzymes, highlighting their potential as therapeutic agents.

Involvement in Signaling Pathways

Substituted proline derivatives play a crucial role in modulating cellular signaling pathways, with the Hypoxia-Inducible Factor (HIF) pathway being a prominent example. Prolyl hydroxylases (PHDs) are key enzymes that regulate the stability of HIF-1α, a master regulator of the cellular response to hypoxia.[16][17] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation. Inhibitors of PHDs, often proline analogs, can stabilize HIF-1α, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.[18][19]

References

- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 6. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Switchable proline derivatives: tuning the conformational stability of the collagen triple helix by pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]

- 16. cusabio.com [cusabio.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols: Enantioselective Michael Addition Catalyzed by Cis-4-Phenylthio-L-proline Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of cis-4-Phenylthio-L-proline hydrochloride as an organocatalyst in enantioselective Michael additions. While direct and extensive literature specifically detailing the catalytic activity of cis-4-Phenylthio-L-proline hydrochloride in this context is limited, this document extrapolates from the well-established principles of proline catalysis and the influence of C4-substituents on catalyst performance to provide theoretical application notes and generalized protocols. The information herein is intended to serve as a foundational guide for researchers exploring the potential of this and similar catalysts in asymmetric synthesis.

Introduction

The enantioselective Michael addition is a cornerstone transformation in organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. L-proline and its derivatives are among the most successful organocatalysts, operating through an enamine-based catalytic cycle to activate carbonyl donors.

The introduction of substituents onto the proline ring, particularly at the C4 position, can significantly modulate the catalyst's reactivity and stereoselectivity. A phenylthio group at the C4 position is expected to influence the steric and electronic properties of the catalyst, potentially leading to unique reactivity profiles. These application notes and protocols are presented to guide the investigation of cis-4-Phenylthio-L-proline hydrochloride in the enantioselective Michael addition of carbonyl compounds to various Michael acceptors.

Catalytic Cycle and Proposed Stereochemical Model